5-Fluoro-2-(phenethyloxy)aniline
Overview
Description
5-Fluoro-2-(phenethyloxy)aniline: is an organic compound with the molecular formula C14H14FNO . It is characterized by the presence of a fluorine atom at the 5th position, a phenethyloxy group at the 2nd position, and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-(phenethyloxy)aniline can be synthesized through the reaction of phenethylamine with 5-fluoro-2-nitrophenol. The reaction involves the initial formation of p-nitrophenethylamine, which is then reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aniline group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an aniline group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of 5-fluoro-2-(phenethyloxy)nitrobenzene.
Reduction: Regeneration of 5-fluoro-2-(phenethyloxy)aniline from its nitro derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(phenethyloxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(phenethyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenethyloxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream biological effects .
Comparison with Similar Compounds
5-Fluoro-2-(phenethyloxy)nitrobenzene: A nitro derivative of the compound.
2-(Phenethyloxy)aniline: Lacks the fluorine atom.
5-Fluoro-2-(methoxy)aniline: Contains a methoxy group instead of a phenethyloxy group.
Uniqueness: 5-Fluoro-2-(phenethyloxy)aniline is unique due to the presence of both the fluorine atom and the phenethyloxy group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the phenethyloxy group provides additional sites for functionalization .
Properties
IUPAC Name |
5-fluoro-2-(2-phenylethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZZJXCMIHFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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